molecular formula C19H20N4O4S B12601763 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole CAS No. 876395-58-3

1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole

Cat. No.: B12601763
CAS No.: 876395-58-3
M. Wt: 400.5 g/mol
InChI Key: UCCIOVYBPXZSOP-UHFFFAOYSA-N
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Description

1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is a complex organic compound that features a unique structure combining an indole core with a sulfonyl imidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole typically involves multi-step organic reactions. The process begins with the nitration of 3,4-dimethylbenzene to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group to the benzene ring. The imidazolidine ring is then formed through cyclization reactions involving appropriate amines and aldehydes. Finally, the indole moiety is introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the indole ring, in particular, sets it apart from simpler nitrobenzene derivatives .

Properties

CAS No.

876395-58-3

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[3,4-dimethyl-1-(3-nitrophenyl)sulfonylimidazolidin-2-yl]indole

InChI

InChI=1S/C19H20N4O4S/c1-14-13-22(28(26,27)17-8-5-7-16(12-17)23(24)25)19(20(14)2)21-11-10-15-6-3-4-9-18(15)21/h3-12,14,19H,13H2,1-2H3

InChI Key

UCCIOVYBPXZSOP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(N1C)N2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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